1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole
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Overview
Description
1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring system Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of phenyl-substituted triazole with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positioning.
Imidazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Thiazole: Contains sulfur and nitrogen in the ring, with diverse biological activities.
Uniqueness: 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its stability and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
1-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-2-4-10(5-3-1)11(16-8-12-6-14-16)17-9-13-7-15-17/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFZDDLHQOPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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